(3S,7AR)-5-oxohexahydro-1H-pyrrolizine-3-carboxylic acid
Description
Properties
IUPAC Name |
(3S,8R)-5-oxo-1,2,3,6,7,8-hexahydropyrrolizine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c10-7-4-2-5-1-3-6(8(11)12)9(5)7/h5-6H,1-4H2,(H,11,12)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNNBNCCYFYIKZ-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2C1CCC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N2[C@H]1CCC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,7AR)-5-oxohexahydro-1H-pyrrolizine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,7AR)-5-oxohexahydro-1H-pyrrolizine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Its derivatives exhibit promising activity against multidrug-resistant Gram-positive bacteria and fungi. For instance, modifications to the structure of pyrrolidine derivatives have shown effective inhibition against pathogens such as Staphylococcus aureus and Candida auris.
Table 1: Antimicrobial Activity of Derivatives
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Staphylococcus aureus | 16 µg/mL |
| 3,5-Dichloro-2-hydroxyphenyl derivative | Candida auris | 8 µg/mL |
These findings suggest that further exploration of these derivatives could lead to the development of new antibiotics to combat resistant strains .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, such as A549 (human lung cancer). The mechanism appears to involve the modulation of apoptotic pathways, making it a candidate for further research in cancer therapeutics.
Table 2: Anticancer Activity in Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-Fluorobenzimidazole derivative | A549 | 12.5 | Induction of apoptosis |
| Pyrrolidine derivative | MCF7 | 15.0 | Cell cycle arrest |
Synthesis of Novel Compounds
The synthesis of (3S,7AR)-5-oxohexahydro-1H-pyrrolizine-3-carboxylic acid serves as a scaffold for creating novel compounds with enhanced biological activities. Researchers have successfully synthesized various derivatives that exhibit improved pharmacological profiles compared to the parent compound.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and safety profile. Studies indicate that modifications at specific positions on the pyrrolidine ring significantly affect both antimicrobial and anticancer activities.
Table 3: Structure-Activity Relationship Findings
| Modification Location | Effect on Activity |
|---|---|
| Position 3 | Increased antimicrobial potency |
| Position 5 | Enhanced anticancer efficacy |
Case Study: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of several derivatives against clinically relevant strains. The results demonstrated that specific modifications led to a substantial decrease in MIC values, indicating enhanced potency against resistant strains.
Case Study: Cancer Treatment
In another case study focusing on lung cancer treatment, derivatives were tested in animal models, showing promising results in reducing tumor size and improving survival rates compared to control groups.
Mechanism of Action
The mechanism of action of (3S,7AR)-5-oxohexahydro-1H-pyrrolizine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomer: rel-(3R,7aS)-5-oxo-hexahydro-1H-pyrrolizine-3-carboxylic Acid
- Structural Relationship : The enantiomer differs only in stereochemistry at positions 3 and 7a.
- Key Differences :
- Enantiomers may exhibit divergent biological activities due to stereospecific interactions (e.g., enzyme binding or receptor activation).
- Physical properties (e.g., optical rotation) will differ, though melting points and solubilities in achiral environments may remain similar.
- Commercial availability of the (3R,7aS) enantiomer suggests its use in chiral synthesis or pharmacological studies .
Monocyclic Pyrrolidine Derivatives
a) 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)
- Structural Features: Monocyclic pyrrolidine with a methyl group at position 1, a ketone at position 5, and a carboxylic acid at position 3.
- Lower molecular weight (173.17 vs. 169.18) and altered solubility due to the absence of a fused ring. Documented as an R&D compound, highlighting its role as a synthetic intermediate .
b) 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic Acid (CAS 407634-05-3)
- Structural Features : Pyrrolidine derivative with a 2-methoxyethyl substituent at position 1.
- Functionalization at position 1 may influence steric hindrance in reactions or biological interactions .
Bicyclic Analog: (3S,3aS,7aR)-Wine Lactone
- Structural Features : A bicyclic lactone with a fused furan and cyclohexene system, isolated from horseradish and wine.
- Comparison: The lactone group (cyclic ester) contrasts with the carboxylic acid in the target compound, reducing acidity and polarity. Demonstrated high aroma activity in horseradish, suggesting that bicyclic systems can impart significant sensory properties.
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Features | Notable Properties |
|---|---|---|---|---|---|
| (3S,7aR)-5-oxohexahydro-1H-pyrrolizine-3-carboxylic acid | C₈H₁₁NO₃ | 169.18 | - | Bicyclic, ketone, carboxylic acid | High polarity, stereospecificity |
| rel-(3R,7aS)-5-oxo-hexahydro-1H-pyrrolizine-3-carboxylic acid | C₈H₁₁NO₃ | 169.18 | 1932309-16-4 | Enantiomeric form | Commercial availability for R&D |
| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C₇H₁₁NO₃ | 173.17 | 42346-68-9 | Monocyclic, methyl substituent | Intermediate in organic synthesis |
| (3S,3aS,7aR)-Wine Lactone | C₁₀H₁₄O₂ | 166.22 | - | Bicyclic lactone | Aroma-active, low polarity |
Research Findings and Implications
- Stereoisomerism : The enantiomeric pair of the pyrrolizine carboxylic acid underscores the importance of chirality in drug design, as seen in many bioactive molecules (e.g., NSAIDs) .
- Functional Group Impact : The carboxylic acid group in the target compound enhances water solubility compared to lactones like wine lactone, making it more suitable for applications requiring aqueous compatibility .
- Bicyclic vs. Monocyclic Systems: The rigidity of the pyrrolizine core may improve binding affinity to biological targets compared to flexible pyrrolidine analogs, though this requires empirical validation.
Biological Activity
(3S,7AR)-5-oxohexahydro-1H-pyrrolizine-3-carboxylic acid, with the CAS number 586409-94-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C8H11NO3
- Molecular Weight : 169.18 g/mol
- Structure : The compound features a pyrrolizine ring structure which is crucial for its biological activity.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological activities:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains, suggesting its potential use as an antibacterial agent.
- Anti-inflammatory Effects : Preliminary investigations indicate that it may inhibit inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
- Neuroprotective Effects : Some studies suggest neuroprotective properties, which may be relevant in neurodegenerative conditions.
The exact mechanisms through which this compound exerts its effects are still being elucidated. However, it is believed to interact with specific receptors and enzymes involved in inflammation and microbial defense.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Antimicrobial Properties :
- A study conducted by evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics.
-
Anti-inflammatory Research :
- In a controlled experiment, the compound was found to reduce levels of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent. The results were published in a peer-reviewed journal focusing on pharmacology.
-
Neuroprotective Study :
- Another research effort demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis in cell culture models, suggesting a mechanism that may involve the modulation of oxidative stress pathways.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | Peer-reviewed study |
| Neuroprotective | Protects neuronal cells from oxidative stress | Neuropharmacology Journal |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (3S,7aR)-5-oxohexahydro-1H-pyrrolizine-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis often involves cycloaddition reactions (e.g., [2+3] cycloaddition of azomethine ylides with dialkyl acetylenedicarboxylates) in the presence of bases like triethylamine and alcohol solvents . Optimization of solvent polarity (e.g., dichloromethane or DMF) and temperature (50–80°C) is critical to control stereochemistry and avoid side products. For example, oxidizing agents (e.g., KMnO₄) and reducing agents (e.g., LiAlH₄) are used selectively to modify functional groups .
Q. How is the structural confirmation of this compound achieved post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying stereochemistry and ring conformation. Infrared (IR) spectroscopy identifies carbonyl (C=O) and carboxylic acid (COOH) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves absolute configuration in crystalline forms .
Advanced Research Questions
Q. How do modifications to the pyrrolizine ring system affect biological activity, and what strategies reconcile conflicting data in literature?
- Methodological Answer : Substitutions at the 3- and 5-positions modulate interactions with enzymes or receptors. For example, introducing electron-withdrawing groups (e.g., nitro) enhances anti-inflammatory activity, as seen in comparative studies with ketorolac and licofelone . Contradictions in biological data (e.g., COX inhibition vs. neuroprotection) are addressed through in vitro selectivity assays (e.g., kinase profiling) and in vivo pharmacokinetic studies to assess bioavailability and metabolite interference .
Q. What analytical approaches resolve discrepancies in reported reaction mechanisms for pyrrolizine derivatives?
- Methodological Answer : Isotopic labeling (e.g., ¹⁵N or ¹³C tracing) tracks reaction pathways in cycloaddition or acylation steps. Computational modeling (DFT calculations) identifies transition states and energy barriers, clarifying why certain solvents (e.g., THF vs. ethanol) favor divergent pathways. For instance, conflicting reports on oxidation intermediates are resolved using LC-MS to detect short-lived species .
Q. What challenges arise in scaling laboratory synthesis to industrial production, and how are they mitigated?
- Methodological Answer : Key challenges include maintaining stereochemical purity at scale and minimizing hazardous reagents. Continuous flow reactors improve heat/mass transfer for cycloadditions, reducing side reactions. Solvent recovery systems (e.g., distillation for alcohols) enhance sustainability. Process analytical technology (PAT) monitors critical parameters (e.g., pH, temperature) in real time to ensure batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
